molecular formula C16H24O6 B1203348 beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl CAS No. 20772-23-0

beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl

Cat. No. B1203348
CAS RN: 20772-23-0
M. Wt: 312.36 g/mol
InChI Key: GKQGIQVSMCHAFX-IBEHDNSVSA-N
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Description

Beta-D-Glucopyranosides are a class of glycosides characterized by the presence of a glucose moiety linked to various aglycones. They play critical roles in numerous biological processes and are of significant interest for their diverse chemical properties and potential applications in various fields, including synthetic chemistry and materials science.

Synthesis Analysis

The synthesis of beta-D-Glucopyranosides involves several key strategies, including stereospecific synthesis and regioselective acylation techniques. Research by Kato et al. (2017) on the stereospecific synthesis of methyl 2-amino-2-deoxy derivatives highlights the precision required in manipulating glucopyranoside structures (Kato, Vasella, & Crich, 2017). Additionally, the work by Yuasa & Yuasa (2004) on the synthesis of Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside demonstrates the use of ZnCl2 to achieve high-yield reactions, suitable for large-scale production (Yuasa & Yuasa, 2004).

Molecular Structure Analysis

The molecular structure of beta-D-Glucopyranosides, such as phenyl β-D-glucopyranoside, has been investigated using spectroscopic techniques and ab initio calculations. Talbot & Simons (2002) provided the first spectroscopic investigation and structural assignment of a model glycoside in the gas phase, identifying conformers and understanding the minimal impact of phenyl substitution on its conformational landscape (Talbot & Simons, 2002).

Scientific Research Applications

  • Synthesis of Glycosides : Beta-D-Glucopyranosides, including phenyl derivatives, have been studied for their potential in the versatile synthesis of complex glycosides, which can be useful in various biochemical applications (Ferrier, Hay, & Vethaviyasar, 1973).

  • Enzymatic Action Studies : These compounds have been used to understand the mechanism of enzymatic actions, such as in studies involving Aspergillus oryzae beta-glucosidase (Mega & Matsushima, 1983).

  • Anti-inflammatory Activities : Phenyl-β-D-glucopyranoside has shown potential anti-inflammatory activities in studies involving lipopolysaccharide-activated RAW 264.7 cells, suggesting its possible application in the treatment of inflammatory diseases (Hwang & Lee, 2014).

  • Antiparasitic and Anti-inflammatory Properties : Certain phenolic derivatives of beta-D-Glucopyranosides have demonstrated antiparasitic and anti-inflammatory activities in phytochemical research, adding to their potential therapeutic applications (Afifi et al., 2021).

  • Gas Phase Spectroscopy : Studies on phenyl β-D-glucopyranoside in the gas phase have provided insights into its molecular structure and conformational properties, which are important for understanding its chemical behavior (Talbot & Simons, 2002).

  • Biotransformation in Plant Cells : Research has shown that cultured cells of Eucalyptus perriniana can convert aroma compounds into glycosides, including derivatives of beta-D-Glucopyranoside, highlighting its role in biotransformation processes (Shimoda et al., 2006).

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(5-methyl-2-propan-2-ylphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O6/c1-8(2)10-5-4-9(3)6-11(10)21-16-15(20)14(19)13(18)12(7-17)22-16/h4-6,8,12-20H,7H2,1-3H3/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQGIQVSMCHAFX-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl

CAS RN

20772-23-0
Record name Thymol β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20772-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucopyranoside, 1-O-thymyl-, beta-D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020772230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl
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beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl
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beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl
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beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl
Reactant of Route 5
beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl
Reactant of Route 6
beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl

Citations

For This Compound
1
Citations
S Shanak, N Bassalat, R Albzoor, S Kadan… - … and Alternative Medicine, 2021 - hindawi.com
Diabetes mellitus is a metabolic disease that predominates, nowadays. It causes hyperglycemia and consequently major health complications. Type II diabetes is the most common form …
Number of citations: 11 www.hindawi.com

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